molecular formula C17H20O4S B14286216 Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol CAS No. 120915-43-7

Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol

Cat. No.: B14286216
CAS No.: 120915-43-7
M. Wt: 320.4 g/mol
InChI Key: ROFUOCGDFXVLOV-UHFFFAOYSA-N
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Description

Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol: is a chemical compound that combines the properties of acetic acid, phenoxy, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenoxy-3-phenylsulfanylpropan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenylsulfanyl derivatives.

Mechanism of Action

The mechanism of action of acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol is unique due to the presence of both phenoxy and phenylsulfanyl groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its combination of functional groups allows for diverse chemical transformations and a wide range of scientific research applications.

Properties

CAS No.

120915-43-7

Molecular Formula

C17H20O4S

Molecular Weight

320.4 g/mol

IUPAC Name

acetic acid;1-phenoxy-3-phenylsulfanylpropan-2-ol

InChI

InChI=1S/C15H16O2S.C2H4O2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;1-2(3)4/h1-10,13,16H,11-12H2;1H3,(H,3,4)

InChI Key

ROFUOCGDFXVLOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)OCC(CSC2=CC=CC=C2)O

Origin of Product

United States

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